molecular formula C7H11FOS B13287259 2-(2-Fluoroethyl)thiolane-2-carbaldehyde

2-(2-Fluoroethyl)thiolane-2-carbaldehyde

Cat. No.: B13287259
M. Wt: 162.23 g/mol
InChI Key: BYWIHBFNAJOCLR-UHFFFAOYSA-N
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Description

2-(2-Fluoroethyl)thiolane-2-carbaldehyde is an organosulfur compound with the molecular formula C₇H₁₁FOS It is a thiolane derivative, characterized by the presence of a fluorine atom on the ethyl group attached to the thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoroethyl)thiolane-2-carbaldehyde typically involves the reaction of thiolane derivatives with fluorinated ethylating agents under controlled conditions. One common method includes the use of 2-fluoroethyl bromide as the fluorinated ethylating agent, which reacts with thiolane-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, may also be integrated into the industrial process to enhance efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoroethyl)thiolane-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Fluoroethyl)thiolane-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of novel therapeutic agents, particularly those targeting specific biological pathways.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoroethyl)thiolane-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, potentially leading to significant biological effects. The aldehyde group can also form covalent bonds with nucleophilic sites on proteins, further influencing its activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the fluorinated ethyl group and the aldehyde functional group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form strong interactions with biological targets. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H11FOS

Molecular Weight

162.23 g/mol

IUPAC Name

2-(2-fluoroethyl)thiolane-2-carbaldehyde

InChI

InChI=1S/C7H11FOS/c8-4-3-7(6-9)2-1-5-10-7/h6H,1-5H2

InChI Key

BYWIHBFNAJOCLR-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)(CCF)C=O

Origin of Product

United States

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